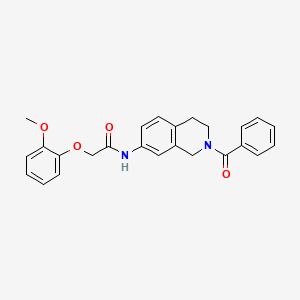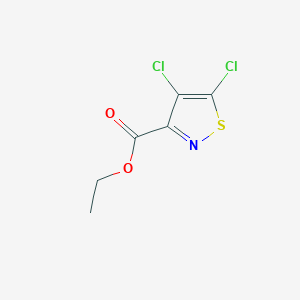
Ethyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a thiadiazole ring, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzoate ester and the thiadiazole ring are aromatic systems, which could influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often a site of high reactivity in chemical reactions . The thiadiazole ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings could contribute to its stability, while the ester group could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis of heterocycles, showcasing its versatility as a precursor. For instance, Fadda et al. (2017) utilized a related ethyl thiadiazole derivative for the synthesis of various heterocycles, such as pyrrole, pyridine, and benzo[d]imidazole derivatives, highlighting its utility in generating compounds with potential insecticidal activities against Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Chemical Reactivity and Structural Analysis
Research by He et al. (2007) on a related compound, "Ethyl 2‐methyl‐1‐(4‐phenylthiazol‐2‐yl)‐1H‐benzimidazole‐6‐carboxylate," provided insights into the molecular structure, highlighting nonplanar benzimidazole systems and how such structures are stabilized through hydrogen bonding and π–π stacking interactions. This study underscores the importance of understanding the chemical reactivity and structural properties of these compounds for their application in designing more complex molecular entities (He, Hu, Cao, & Peng, 2007).
Potential Applications in Antimicrobial Activities
Desai, Shihora, and Moradia (2007) synthesized new quinazolines starting from a compound structurally similar to the ethyl benzoate derivative . These compounds were evaluated for their antimicrobial activities, demonstrating the potential of such derivatives in contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Contribution to Material Science
Another aspect of research involves the exploration of the compound's derivatives in material science, such as in the synthesis of polymers with electrochemical and electrochromic properties. For example, Hu et al. (2013) investigated novel donor–acceptor type monomers for their electrochemical activity and potential in electropolymerization, indicating the broad applicability of these derivatives beyond pharmaceuticals into materials engineering (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-8-10-15(11-9-14)21-17(24)12-27-20-22-18(23-28-20)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBYOWGELFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2876263.png)
![2-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2876264.png)
![2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2876265.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)
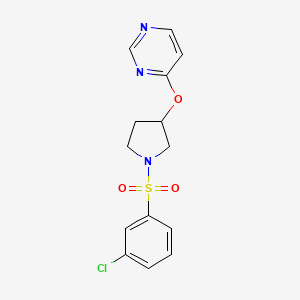
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)
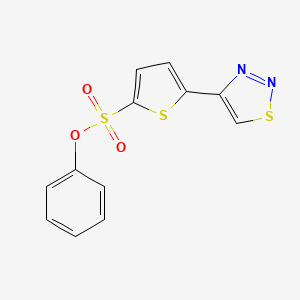
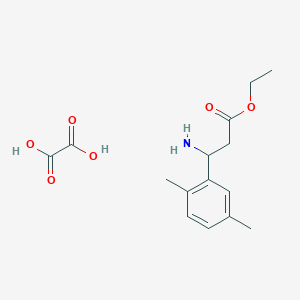

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)
